1-(2-Hydroxy-6-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-6-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4 It is characterized by the presence of a hydroxy group (-OH) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)
Preparation Methods
The synthesis of 1-(2-Hydroxy-6-nitrophenyl)ethanone can be achieved through several methods. One common approach involves the nitration of o-hydroxyacetophenone, followed by separation and purification processes. For instance, a green synthesis method involves using carboxylic acid as a solvent and a metal salt catalyst to perform catalytic oxidation and directional hydroxylation on m-nitroacetophenone . This method yields 2-hydroxy-3-nitroacetophenone, which can be further processed to obtain this compound.
Chemical Reactions Analysis
1-(2-Hydroxy-6-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxy-6-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-6-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, in biological systems, the compound may inhibit or activate specific enzymes or receptors, thereby modulating physiological responses .
Comparison with Similar Compounds
1-(2-Hydroxy-6-nitrophenyl)ethanone can be compared with similar compounds such as:
2-Hydroxy-3-nitroacetophenone: Similar in structure but differs in the position of the nitro group.
2-Hydroxy-5-nitroacetophenone: Another isomer with different chemical properties and reactivity.
2-Hydroxy-1-(3-nitrophenyl)ethan-1-one: A compound with a similar functional group arrangement but different biological activities. The uniqueness of this compound lies in its specific functional group positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
1-(2-hydroxy-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7NO4/c1-5(10)8-6(9(12)13)3-2-4-7(8)11/h2-4,11H,1H3 |
InChI Key |
ZAHWYEVASLPDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.